2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
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Overview
Description
2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the class of benzo[b]thieno[2,3-d]thiophenes. These compounds are known for their unique electronic properties and are widely used in organic electronics, particularly as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells .
Preparation Methods
The synthesis of 2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel–Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the resulting ketone group . The reduction stage is often the limiting step in the synthesis, and various methods have been studied to optimize this process. Hydrazine hydrate has been found to be an effective reducing agent for this purpose .
Chemical Reactions Analysis
2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: As mentioned earlier, the reduction of the ketone group is a crucial step in its synthesis.
Substitution: Various substitution reactions can be performed on this compound, particularly electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications, including:
Organic Electronics: It is widely used as an organic semiconductor in OFETs and organic photovoltaic cells due to its excellent solubility, high crystallinity, and good electronic properties
Material Science: This compound is used in the development of new materials with unique electronic and optical properties.
Chemical Research: It serves as a model compound for studying the properties and reactions of benzo[b]thieno[2,3-d]thiophenes.
Mechanism of Action
The mechanism by which 2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily related to its electronic properties. As an organic semiconductor, it facilitates the transport of charge carriers (electrons and holes) in electronic devices. The molecular structure allows for efficient π-π stacking, which enhances charge mobility and overall device performance .
Comparison with Similar Compounds
2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can be compared with other similar compounds such as:
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds share a similar core structure but may have different substituents, affecting their electronic properties and applications
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Another class of organic semiconductors with similar applications in organic electronics.
The uniqueness of this compound lies in its specific substituents, which can be tailored to optimize its properties for specific applications.
Properties
Molecular Formula |
C28H36S2 |
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Molecular Weight |
436.7 g/mol |
IUPAC Name |
2-tetradecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C28H36S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-19-20-24-26(21-22)30-27-23-17-14-15-18-25(23)29-28(24)27/h14-15,17-21H,2-13,16H2,1H3 |
InChI Key |
PZHRKBLANQLVMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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